molecular formula C17H16ClFN6O B2967709 2-chloro-6-fluoro-N-(2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)benzamide CAS No. 1170233-07-4

2-chloro-6-fluoro-N-(2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)benzamide

Cat. No. B2967709
CAS RN: 1170233-07-4
M. Wt: 374.8
InChI Key: WWLSZPYINAXSAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a complex organic molecule that contains several functional groups, including a pyrazole, a pyrimidine, an amine, and a benzamide group. These functional groups could potentially confer a variety of chemical properties and reactivities to the molecule .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the pyrimidine ring might be formed via a condensation reaction, while the amine group could be introduced through a nucleophilic substitution reaction .


Molecular Structure Analysis

The molecular structure of a compound like this could be determined using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy. These techniques can provide detailed information about the arrangement of atoms in the molecule .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For example, the amine group might participate in acid-base reactions, while the benzamide group could undergo hydrolysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound, such as its melting point, boiling point, and solubility, could be determined using various analytical techniques .

Scientific Research Applications

Antitumor Activity

Imidazole derivatives have shown promise in cancer research. This compound’s structure suggests potential antitumor properties due to the presence of imidazole and fluorine moieties. Researchers have synthesized similar imidazole-containing compounds and evaluated their antitumor potential against various cancer cell lines . Further studies are needed to explore its specific mechanisms of action and efficacy.

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if the compound is a drug, its mechanism of action might involve binding to a specific protein in the body .

Safety and Hazards

The safety and hazards associated with the compound would depend on its specific chemical properties. For example, some organic compounds are flammable, while others are toxic or carcinogenic .

Future Directions

Future research on this compound could involve further studies of its synthesis, properties, and potential applications. For example, if the compound has medicinal properties, it could be studied in clinical trials .

properties

IUPAC Name

2-chloro-6-fluoro-N-[2-[(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)amino]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClFN6O/c1-11-23-14(10-15(24-11)25-9-3-6-22-25)20-7-8-21-17(26)16-12(18)4-2-5-13(16)19/h2-6,9-10H,7-8H2,1H3,(H,21,26)(H,20,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWLSZPYINAXSAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2C=CC=N2)NCCNC(=O)C3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClFN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.